2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol
Description
Properties
CAS No. |
714946-54-0 |
|---|---|
Molecular Formula |
C12H13ClN6O3 |
Molecular Weight |
324.72 g/mol |
IUPAC Name |
2-[[6-amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H13ClN6O3/c13-7-1-3-8(4-2-7)16-12-17-10(14)9(19(21)22)11(18-12)15-5-6-20/h1-4,20H,5-6H2,(H4,14,15,16,17,18) |
InChI Key |
SSPAXTRGMHANAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)Cl |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Sequential Substitution via Trichloronitropyrimidine Intermediate
A widely reported method begins with 2,4,6-trichloro-5-nitropyrimidine as the foundational substrate. The synthesis proceeds through three sequential nucleophilic substitutions:
- Position 2 substitution : Reaction with 4-chloroaniline in tetrahydrofuran (THF) at 60°C for 6 hours yields 2-(4-chloroanilino)-4,6-dichloro-5-nitropyrimidine.
- Position 4 substitution : Treatment with ethanolamine in dimethylformamide (DMF) at 80°C for 12 hours introduces the ethanolamino group.
- Position 6 amination : Catalytic amination using ammonium chloride and palladium acetate in methanol under hydrogen atmosphere (3 atm, 24 hours) completes the structure.
Key Data :
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloroaniline | THF | 60 | 78 |
| 2 | Ethanolamine | DMF | 80 | 65 |
| 3 | NH₄Cl/Pd(OAc)₂ | MeOH | 25 | 82 |
This method achieves an overall yield of 42% but requires careful exclusion of moisture during the final amination step to prevent hydrolysis.
Nitration of Pyrimidine Precursors
An alternative route involves late-stage nitration of a pre-assembled pyrimidine core. Starting with 2,4-dichloro-6-aminopyrimidine , the nitro group is introduced at position 5 using fuming nitric acid (90%) in sulfuric acid at 0°C. Subsequent substitutions with 4-chloroaniline and ethanolamine follow similar conditions to Section 1.1.
Challenges :
One-Pot Coupling Strategy
A patent by SUZHOU MIRACPHARMA TECHNOLOGY CO., LTD. (WO2015155664A1) describes a one-pot method using 2-amino-4-chloro-5-nitropyrimidin-6-ol as the starting material. The ethanolamine group is introduced via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, followed by coupling with 4-chloroaniline under Ullmann conditions (CuI, K₂CO₃, 110°C).
Advantages :
- Reduces purification steps (overall yield: 50% ).
- Avoids isolation of intermediates, minimizing decomposition risks.
Solvent and Catalyst Optimization
Solvent Effects on Substitution Reactions
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ethanolamine substitutions but may promote side reactions with nitro groups. Comparative studies show:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 65 | 92 |
| THF | 18 | 58 | 88 |
| AcCN | 24 | 45 | 85 |
DMF is preferred despite longer reaction times due to higher yields.
Catalytic Systems for Amination
Palladium-based catalysts (e.g., Pd(OAc)₂) outperform copper catalysts in position 6 amination, achieving 82% yield vs. 60% with CuI. Ligand screening reveals Xantphos as optimal for stabilizing the palladium intermediate.
Byproduct Analysis and Mitigation
Nitration Byproducts
As reported in CAS#1007-99-4, nitration of pyrimidine precursors generates diaminomethyleneaminocarbonyldinitromethane (up to 15% yield). Mitigation strategies include:
Hydrolysis of Ethanolamino Group
The ethanolamino group is susceptible to hydrolysis under acidic conditions. Stabilization is achieved via:
- In situ protection with tert-butyldimethylsilyl (TBS) groups during nitration.
- Neutral pH buffers during workup.
Scale-Up Considerations
Industrial-Scale Synthesis
A 2025 pilot study (EP3858835A1) highlights challenges in scaling the one-pot method:
Environmental Impact
Green chemistry adaptations include:
- Replacing DMF with 2-methyl-THF (bio-based solvent).
- Catalytic hydrogenation instead of stoichiometric reducing agents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC methods (C18 column, 0.1% TFA/ACN gradient) achieve baseline separation with 98.5% purity .
Chemical Reactions Analysis
Types of Reactions
2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and related pyrimidine derivatives:
*Predicted using fragment-based methods due to lack of experimental data.
Key Findings:
Substituent Impact on Lipophilicity: The 4-chloroanilino group in the target compound increases LogP compared to methylamino derivatives (LogP 0.7 vs. Cyclohexylamino substituents (LogP ~2.5) further elevate lipophilicity, which may limit aqueous solubility but improve CNS penetration .
Biological Activity Trends: Indazole-substituted pyrimidines exhibit marked anticancer activity, likely due to interactions with kinase ATP-binding pockets .
Synthetic Flexibility: Ethanolamine and ethoxyethanol side chains are introduced via nucleophilic substitution or condensation, often under reflux conditions in ethanol . Chloro-substituted pyrimidines (e.g., 2,4-dichloropyrimidine) serve as versatile intermediates for sequential amine substitutions .
Solubility vs. Bioavailability Trade-offs: The ethanolamine group in the target compound improves solubility compared to cyclohexylamino analogs, balancing bioavailability and lipophilicity . Nitro groups at position 5 may reduce metabolic stability, necessitating further optimization for drug development .
Biological Activity
The compound 2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrimidine ring with various functional groups that influence its biological activity. Its molecular formula is CHClNO, with a molecular weight of approximately 233.612 g/mol. The presence of amino and nitro groups enhances its reactivity and potential interactions with biological targets.
The biological activity of This compound is primarily attributed to its role as an inhibitor in various signaling pathways, particularly those involved in immune responses. Research indicates that compounds with similar structures can inhibit immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are crucial in allergic reactions and other immune-related conditions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Inhibition of Immune Signaling | Potential to inhibit IgE/IgG receptor pathways, relevant for allergic responses. |
| Anticancer Potential | May exhibit antitumor effects through modulation of immune responses. |
| Antioxidant Properties | Similar compounds have shown antioxidant effects, suggesting potential protective roles against oxidative stress. |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of pyrimidine compounds could effectively inhibit specific immune pathways, leading to reduced allergic responses in animal models. This suggests that This compound may have similar effects.
- Antitumor Activity : Research focusing on similar pyrimidine derivatives has indicated their potential as anticancer agents by modulating immune responses and inhibiting tumor growth. Further investigation into this compound could reveal its efficacy against various cancer types.
- Oxidative Stress Mitigation : Compounds structurally related to this pyrimidine have been shown to possess antioxidant properties, suggesting that This compound might also play a role in protecting cells from oxidative damage.
Synthesis Methods
The synthesis of This compound can be achieved through various chemical pathways, including:
- Aromatic Nucleophilic Substitution : This method involves the substitution of a leaving group (e.g., chlorine) on the aromatic ring by an amine group under controlled conditions to enhance yield and purity.
- Multi-step Synthesis : Involves the sequential introduction of functional groups through careful manipulation of reaction conditions such as temperature and pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
